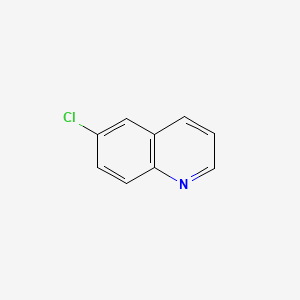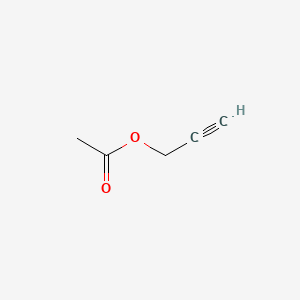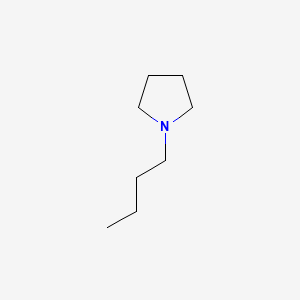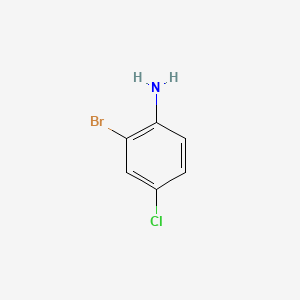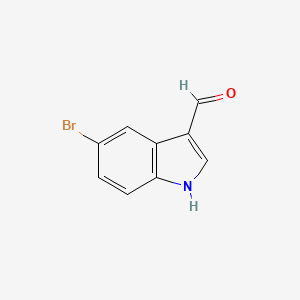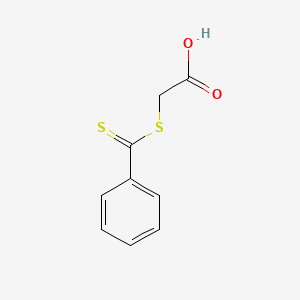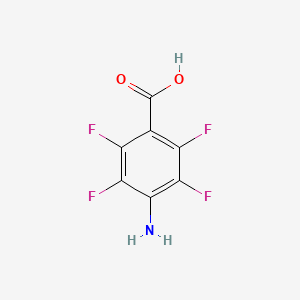![molecular formula C11H14O2 B1265602 Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- CAS No. 54549-72-3](/img/structure/B1265602.png)
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
説明
Synthesis Analysis
The synthesis of similar compounds, like 1-[2-(2-hydroxyalkyl)phenyl]ethanone, involves protecting carboxylic acids with photoremovable protecting groups. These groups can be photolyzed to release the acid with high yields, demonstrating a methodological approach to manipulating the compound's functional groups for further chemical modifications (Walters N. Atemnkeng et al., 2003).
Molecular Structure Analysis
The molecular structure of Ethanone derivatives has been characterized by various techniques, including X-ray diffraction and density functional theory (DFT) calculations. Such studies reveal the compound's isomeric structures and the impact of solvent polarity on their energetic behaviors, highlighting strong intramolecular hydrogen bonding and molecular electrostatic potential analyses (Șahin et al., 2011).
Chemical Reactions and Properties
Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives. These derivatives exhibit antimicrobial activity against several bacterial species, indicating the compound's functional versatility and potential application in medicinal chemistry (Hitesh Dave et al., 2013).
Physical Properties Analysis
Polymorphism and phase transitions of Ethanone derivatives have been studied, revealing differences in packing schemes and relative stabilities of polymorphs. These studies provide insight into the material's physical characteristics and its applications in designing phase-transition materials (S. Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of Ethanone derivatives, such as Schiff base compounds, have been explored through spectroscopic investigations and computational studies. These studies shed light on the stability, hydrogen bonding nature, and solvent-dependent tautomerism of the compounds, enhancing our understanding of their chemical behavior and potential applications (Ayoub Kanaani et al., 2015).
科学的研究の応用
Molecular Docking and ADMET Studies
- Antimicrobial Properties : Ethanone, 1-(2-hydroxy-5-methyl phenyl), similar to the requested compound, has demonstrated notable antimicrobial properties. It's particularly effective against Staphylococcus aureus, showing promising binding affinities to various proteins essential for bacterial survival. This compound adheres to Lipinski’s rule of five, indicating favorable pharmacokinetic properties (Satya, V., & Aiswariya, 2022).
Synthesis and Antimicrobial Activity of Derivatives
- Derivative Synthesis for Antimicrobial Use : Derivatives of the requested compound, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, have been synthesized for antimicrobial applications. Such derivatives showcase significant activity against gram-positive and gram-negative bacteria, highlighting the compound's versatility in pharmaceutical applications (Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
- Photolabile Protecting Agent : A variant of the compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been utilized as a photoremovable protecting group for carboxylic acids. This application is pivotal in organic synthesis, where protecting groups are key to preventing unwanted reactions at specific functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Platelet Aggregation Inhibitory Activity
- Anticoagulant Properties : Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and its analogs, closely related to the requested compound, have been studied for their anti-platelet aggregation properties. This research suggests potential applications in preventing blood clot formation, beneficial in cardiovascular disease management (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Anti-inflammatory Activity
- Inflammation Reduction : Structurally similar phenyl dimer compounds have exhibited notable anti-inflammatory activities. These findings open avenues for developing new anti-inflammatory drugs based on modifications of the Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- structure (Singh, Dowarah, Tewari, & Geiger, 2020).
特性
IUPAC Name |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWFTBWCKTBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021611 | |
| Record name | 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | |
CAS RN |
54549-72-3 | |
| Record name | Ethanone, 1-(4-(1-hydroxy-1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



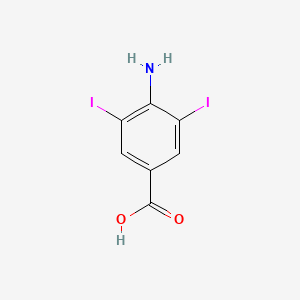
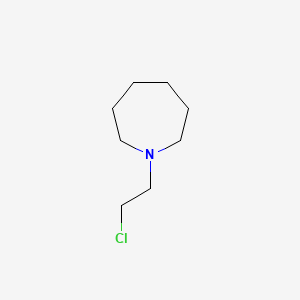
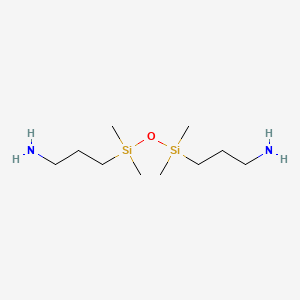
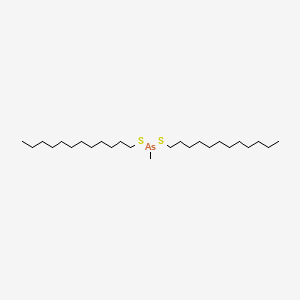
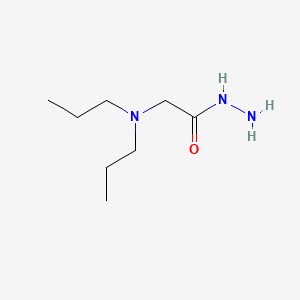
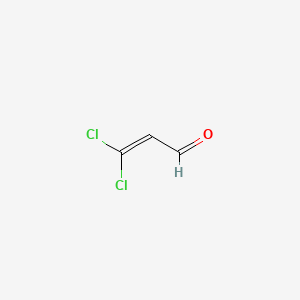
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
